3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
The compound 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide features a thienopyridine core substituted with a 3-hydroxyphenyl carboxamide group.
Key structural features:
- Core: Thieno[2,3-b]pyridine with 4,6-dimethyl groups.
- Substituent: 3-hydroxyphenyl attached to the carboxamide moiety.
- Functional groups: Amino group at position 3, critical for hydrogen bonding and bioactivity.
Properties
IUPAC Name |
3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-8-6-9(2)18-16-12(8)13(17)14(22-16)15(21)19-10-4-3-5-11(20)7-10/h3-7,20H,17H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSHWUICBPTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit pim-1 kinases, which play a crucial role in cell cycle progression, apoptosis, and transcription.
Mode of Action
It’s known that the compound reacts with ninhydrin in the presence of catalytic amounts of sulfuric acid to form 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′h)-triones.
Biochemical Pathways
Similar compounds have been found to inhibit gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Pharmacokinetics
It’s noted that compounds with similar structures have high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier.
Biological Activity
The compound 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS Number: 773152-31-1) is a member of the thieno[2,3-b]pyridine class, characterized by its complex structure that includes a thieno-pyridine core and various functional groups. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 313.37 g/mol. The structural features include:
- Amino group at the 3-position
- Hydroxyl group on a phenyl ring at the N-position
- Carboxamide functional group at the 2-position
These functionalities contribute to the compound's reactivity and interaction with biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S |
| Molecular Weight | 313.37 g/mol |
| Functional Groups | Amino, Hydroxyl, Carboxamide |
Anticancer Properties
Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM , indicating potent activity against these cells.
Antimicrobial Activity
Compounds within this class have also shown promise as antimicrobial agents. Testing against several bacterial strains revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:
- Inhibiting key enzymes involved in cellular proliferation.
- Inducing apoptosis in cancer cells through mitochondrial pathways.
- Disrupting bacterial cell wall synthesis , leading to cell lysis.
Chemical Reactions Analysis
Key Reaction Pathway
The compound is synthesized via a multi-step protocol involving:
-
S-Alkylation : Reaction of 2-chloroacetamide derivatives with potassium hydroxide and thiourea analogs under basic conditions .
-
Cyclization : Intramolecular cyclization of intermediates to form the thieno[2,3-b]pyridine core .
-
Functionalization : Introduction of the 3-hydroxyphenyl carboxamide group via nucleophilic substitution or coupling reactions .
Solvent-Dependent Oxidation Pathways
Hypochlorite-mediated oxidation yields regio- and stereoselective products depending on the solvent:
-
Polar aprotic solvents (e.g., DMF): Lead to dimerization via C–N coupling .
-
Protic solvents (e.g., MeOH): Favor mono-oxidation at the C-3 amino group .
Table 2: Oxidation Products and Conditions
| Solvent | Product | Regioselectivity | Characterization |
|---|---|---|---|
| DMF | Dimeric disulfide | C-2/C-2' coupling | HRMS, NMR |
| MeOH | Sulfoxide derivative | C-3 oxidation | NMR (δ 197.3 ppm) |
Nucleophilic Substitution Reactions
The 3-amino group and carboxamide moiety participate in:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives .
-
Sulfonation : Forms sulfonamide analogs with arylsulfonyl chlorides .
Table 3: Substitution Reactivity
| Reaction | Reagent | Product | Yield | Notes |
|---|---|---|---|---|
| Acylation | Ac₂O, pyridine | N-Acetyl derivative | 78% | Stable in acidic conditions |
| Sulfonation | Tosyl chloride | Tosylamide | 65% | Requires catalytic DMAP |
Cyclocondensation and Heterocycle Formation
The thienopyridine core undergoes cyclocondensation with:
-
Bromoacetyl derivatives : Forms bis(thieno[2,3-b]pyridines) linked to aromatic spacers .
-
Mercaptonicotinonitriles : Generates fused thienothiophene systems under reflux .
Table 4: Cyclocondensation Outcomes
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Bis(bromoacetyl)arenes | NaOEt/EtOH, reflux | Bis(thienopyridines) | Fluorescent probes |
| Thienothiophene precursors | DMF, 80°C | Fused polyheterocycles | Catalytic studies |
Biological Activity and Functionalization
While beyond the scope of this reaction analysis, derivatives exhibit:
-
Enzyme inhibition : Modulate 2-oxoglutarate-dependent oxygenases .
-
Antiviral properties : Patented for hepatitis C treatment via NS5A inhibition .
Mechanistic Insights
-
Kinetics : Oxidation reactions follow second-order kinetics with in DMF .
-
Stereoelectronic Effects : The 4,6-dimethyl groups sterically hinder electrophilic attacks at C-5/C-7 .
This compound's reactivity is highly tunable, making it valuable for synthesizing complex heterocycles and bioactive molecules. Experimental protocols emphasize solvent selection and protecting group strategies to control regioselectivity .
Comparison with Similar Compounds
Structural and Functional Variations
The biological activity of thienopyridine derivatives is highly dependent on substituents attached to the carboxamide group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thienopyridine Analogs
*Molecular formula estimated based on structural similarity to (C₁₀H₁₁N₃OS for unsubstituted core).
Q & A
Q. Basic Techniques
- Elemental analysis : Confirm empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- IR spectroscopy : Identify key functional groups (e.g., NH₂ stretching at 3177–3280 cm⁻¹, carbonyl at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Assign methyl groups (δ 2.4–3.0 ppm), aromatic protons (δ 7.3–7.9 ppm), and carboxamide NH signals (δ 8.5–10.3 ppm) .
Q. Advanced Analysis
- X-ray crystallography : Resolve crystal packing and intramolecular H-bonding (e.g., NH⋯O interactions in the carboxamide moiety) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 446.15) .
What in vitro biological screening assays are most relevant for initial pharmacological profiling?
Q. Basic Screening
- Antioxidant activity : Use DPPH radical scavenging (IC₅₀ values) and hydroxyl radical assays to assess redox-modulating potential .
- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Q. Advanced Profiling
- Enzyme inhibition : Screen against targets like CD73 (via HPLC-based adenosine conversion assays) or Epac1 (cAMP-binding assays) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate anticancer potential .
How can synthetic modifications improve the compound’s pharmacokinetic (PK) properties for in vivo studies?
Q. Methodological Strategies
- Substituent engineering : Introduce lipophilic groups (e.g., 4-morpholinophenyl) to enhance blood-brain barrier penetration (B:P ratio >0.8) .
- Prodrug design : Mask the carboxamide with ester prodrugs to improve oral bioavailability .
- PK optimization : Conduct rat IV clearance assays to identify low-clearance derivatives (e.g., ML293, clearance <10 mL/min/kg) .
How should researchers resolve contradictions in biological activity data across studies?
Q. Analytical Approaches
- Assay standardization : Replicate experiments under identical conditions (e.g., DPPH concentration, incubation time) to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-hydroxyphenyl vs. 4-fluorophenyl) on target engagement .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ ranges) to identify outliers or trends .
What advanced techniques elucidate the compound’s mechanism of action in disease models?
Q. In Vivo Models
Q. Molecular Techniques
- Western blotting : Quantify signaling proteins (e.g., phosphorylated ERK1/2) in treated vs. control tissues .
- RNA-seq : Identify transcriptomic changes in pathways like inflammation or apoptosis .
How do structural analogs of this compound compare in terms of efficacy and selectivity?
Q. Comparative Analysis
- Selenopheno analogs : Replace sulfur with selenium to enhance antioxidant activity (e.g., 30% higher DPPH scavenging in selenopheno derivatives) .
- Pyridazine/quinoline hybrids : Modify the heterocyclic core to improve CD73 inhibition (IC₅₀ <50 nM) .
- Biaryl derivatives : Introduce 4-methoxyphenyl groups to boost Epac1 selectivity (>100-fold vs. Epac2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
